molecular formula C9H17Cl2N B7812653 4-Chlorodecahydroquinoline hydrochloride CAS No. 90436-13-8

4-Chlorodecahydroquinoline hydrochloride

Cat. No.: B7812653
CAS No.: 90436-13-8
M. Wt: 210.14 g/mol
InChI Key: WBYZYYUBKGAWJO-UHFFFAOYSA-N
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Description

4-Chlorodecahydroquinoline hydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, specifically, is characterized by the presence of a chlorine atom at the fourth position of the decahydroquinoline ring, combined with a hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorodecahydroquinoline hydrochloride typically involves the hydrogenation of quinoline derivatives. One common method includes the catalytic hydrogenation of 4-chloroquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process and the subsequent formation of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorodecahydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The chlorine atom at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorodecahydroquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chlorodecahydroquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Chloroquinoline: A precursor in the synthesis of 4-Chlorodecahydroquinoline hydrochloride.

    Decahydroquinoline: A fully saturated quinoline derivative without the chlorine atom.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Uniqueness: this compound is unique due to the presence of both the chlorine atom and the decahydroquinoline ring. This combination imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.

Properties

IUPAC Name

4-chloro-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h7-9,11H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYZYYUBKGAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90436-13-8
Record name Quinoline, 4-chlorodecahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90436-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorodecahydroquinoline hydrochloride
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4-Chlorodecahydroquinoline hydrochloride
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Reactant of Route 6
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